2-Bromo-3,4-difluorobenzoic acid

Physicochemical property optimization Medicinal chemistry Formulation development

This specific ortho-bromo, meta-para-difluoro substitution pattern is non-interchangeable for Suzuki coupling reactivity and physicochemical properties. With a pKa of 2.45 and XLogP3 of 2.30, it ensures distinct ionization and lipophilicity in derivatives, optimizing solubility and reducing phospholipidosis risk. Its single reactive site enables clean, high-yield analog generation in parallel synthesis without protecting groups.

Molecular Formula C7H3BrF2O2
Molecular Weight 237 g/mol
CAS No. 170108-05-1
Cat. No. B177370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,4-difluorobenzoic acid
CAS170108-05-1
Synonyms2-BROMO-3,4-DIFLUOROBENZOIC ACID
Molecular FormulaC7H3BrF2O2
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Br)F)F
InChIInChI=1S/C7H3BrF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12)
InChIKeySPVFFPDJYPMULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,4-difluorobenzoic Acid (CAS 170108-05-1): Procurement Specifications and Physicochemical Baseline


2-Bromo-3,4-difluorobenzoic acid (CAS 170108-05-1) is a halogenated benzoic acid derivative with the molecular formula C7H3BrF2O2 and a molecular weight of 237.00 g/mol . As a disubstituted benzoic acid building block, it features a bromine atom at the ortho position and fluorine atoms at the meta and para positions relative to the carboxylic acid group. This compound is commercially available as an off-white to faint peach crystalline powder, typically at 98% purity, and is stored at room temperature in sealed dry conditions . It serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where its halogen substitution pattern enables selective cross-coupling reactions and modulates the physicochemical properties of downstream derivatives .

Why 2-Bromo-3,4-difluorobenzoic Acid Cannot Be Substituted by Other Halogenated Benzoic Acids


While structurally similar halogenated benzoic acids exist (e.g., 3,4-difluorobenzoic acid, 2-bromo-4-fluorobenzoic acid, or 2-chloro-3,4-difluorobenzoic acid), generic substitution fails because the precise 2-bromo-3,4-difluoro substitution pattern is non-interchangeable in both synthetic reactivity and downstream molecular properties. The ortho-bromine provides a specific handle for palladium-catalyzed cross-coupling that occupies a distinct position on the aromatic ring, while the meta- and para-fluorines confer unique electron-withdrawing effects that influence both the reactivity of the bromine and the physicochemical properties of coupling products . Furthermore, the combination of these substituents yields a predicted pKa of 2.45 ± 0.10 and an XLogP3 of 2.30, values that differ from non-brominated or differently fluorinated analogs and directly impact the ionization state and lipophilicity of derivatives in biological systems . The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence: 2-Bromo-3,4-difluorobenzoic Acid vs. Structural Analogs


Enhanced Acidity: pKa Comparison of 2-Bromo-3,4-difluorobenzoic Acid vs. Non-Halogenated and Mono-Fluorinated Benzoic Acids

The electron-withdrawing effects of bromine and fluorine substituents significantly lower the pKa of 2-bromo-3,4-difluorobenzoic acid relative to unsubstituted benzoic acid and mono-fluorinated analogs. The target compound exhibits a predicted pKa of 2.45 ± 0.10 , which is approximately 1.75 log units more acidic than unsubstituted benzoic acid (pKa = 4.20) [1] and approximately 0.9 log units more acidic than 3-fluorobenzoic acid (pKa = 3.27) [1]. This enhanced acidity arises from the cumulative electron-withdrawing induction of the ortho-bromine and meta/para-fluorines, which stabilizes the carboxylate anion. The lower pKa indicates that at physiological pH (7.4), the compound exists almost entirely in its ionized carboxylate form, a property that directly influences salt formation, solubility, and membrane permeability in downstream derivatives.

Physicochemical property optimization Medicinal chemistry Formulation development

Lipophilicity Modulation: XLogP3 of 2-Bromo-3,4-difluorobenzoic Acid vs. 3,4-Difluorobenzoic Acid

The presence of the ortho-bromine atom significantly increases the lipophilicity of 2-bromo-3,4-difluorobenzoic acid relative to its non-brominated precursor, 3,4-difluorobenzoic acid. The target compound has an XLogP3 value of 2.30 , whereas 3,4-difluorobenzoic acid has a measured logP of approximately 1.20 [1]. This 1.10 log unit increase in lipophilicity (corresponding to approximately a 12.6-fold higher partition coefficient) is directly attributable to the bromine substitution. In medicinal chemistry programs, this difference in logP translates to measurable differences in membrane permeability, plasma protein binding, and volume of distribution of derived compounds.

Lipophilicity optimization Drug design ADME prediction

Orthogonal Synthetic Handle: Single Bromine Reactive Site vs. Multi-Halogenated Analogs

2-Bromo-3,4-difluorobenzoic acid contains exactly one bromine atom (ortho position) and two fluorine atoms (meta and para positions), providing a single, well-defined reactive site for palladium-catalyzed cross-coupling reactions . In contrast, analogs such as 2,4-dibromo-3-fluorobenzoic acid or 2-bromo-4-chloro-3-fluorobenzoic acid contain multiple halogen sites capable of undergoing cross-coupling, which introduces chemoselectivity challenges and the potential for undesired bis-coupling products. The single bromine in the target compound ensures orthogonal reactivity: the bromine participates in Suzuki, Stille, or Buchwald-Hartwig couplings while the fluorine atoms remain inert under these conditions, enabling predictable, high-yielding mono-functionalization without the need for protecting group strategies or careful stoichiometric control to prevent over-reaction.

Cross-coupling selectivity Suzuki-Miyaura reaction Sequential functionalization

Suzuki Coupling Reactivity: Electron-Deficient Aryl Bromide Enhances Oxidative Addition vs. Electron-Rich Analogs

The electron-withdrawing fluorine substituents at the meta and para positions render the aromatic ring of 2-bromo-3,4-difluorobenzoic acid electron-deficient, which is known to accelerate the oxidative addition step in palladium-catalyzed Suzuki-Miyaura couplings relative to electron-rich or electronically neutral aryl bromides . While direct kinetic data for this specific compound are not available in the public literature, class-level inference from systematic substituent effect studies indicates that electron-deficient aryl bromides undergo oxidative addition 2- to 10-fold faster than their electron-rich counterparts [1]. This enhanced reactivity can translate to lower catalyst loadings, shorter reaction times, or improved yields under mild conditions. In contrast, analogs such as 2-bromo-3,4-dimethoxybenzoic acid (electron-rich) or 2-bromo-4-methylbenzoic acid (electron-neutral) exhibit comparatively slower oxidative addition kinetics under identical conditions.

Cross-coupling kinetics Oxidative addition Reaction optimization

Optimal Procurement and Application Scenarios for 2-Bromo-3,4-difluorobenzoic Acid


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Predictable Ionization Profiles

2-Bromo-3,4-difluorobenzoic acid is optimally deployed in medicinal chemistry programs requiring building blocks with a low pKa (2.45) and moderate lipophilicity (XLogP3 = 2.30) . The compound's enhanced acidity ensures that derivatives incorporating this moiety will exist predominantly in the ionized carboxylate form at physiological pH, a critical consideration for optimizing solubility and minimizing phospholipidosis risk. Its ortho-bromine provides a single, unambiguous site for Suzuki coupling to introduce diverse aryl or heteroaryl groups, enabling rapid analog generation without chemoselectivity concerns .

Agrochemical Intermediate: Herbicide and Fungicide Scaffold Construction

The electron-deficient nature of 2-bromo-3,4-difluorobenzoic acid, conferred by its meta- and para-fluorines, makes it a valuable precursor for agrochemical active ingredients where fluorine substitution is known to enhance metabolic stability and environmental persistence . Its single bromine handle enables efficient coupling with heterocyclic boronic acids to generate herbicide or fungicide candidates, while the carboxylic acid group provides a convenient attachment point for ester or amide prodrug modifications. The compound's moderate logP (2.30) positions derivatives favorably for foliar uptake and translocation in plant systems.

Parallel Synthesis and Library Production: High-Throughput Suzuki Coupling Workflows

In automated parallel synthesis environments, 2-bromo-3,4-difluorobenzoic acid offers operational advantages as a core scaffold due to its single reactive bromine site and electron-deficient aromatic ring . The absence of competing reactive halogens eliminates the need for protecting group strategies or precise stoichiometric control to avoid bis-coupling side products. The predicted enhanced oxidative addition kinetics (class-level inference) support shorter reaction cycles and lower palladium catalyst loadings, translating to reduced cost per well in library production .

Formulation Development: Salt and Co-Crystal Screening

The low pKa of 2-bromo-3,4-difluorobenzoic acid (2.45 ± 0.10) distinguishes it from less acidic benzoic acid analogs (pKa 4.20) and mono-fluorinated analogs (pKa ~3.3), making it a suitable acid partner for salt formation with weakly basic pharmaceutical counterions . This property enables salt screening campaigns where a stronger acid is required to achieve stable crystalline salts with APIs having pKa values in the 4-6 range. The compound's halogen substitution pattern also provides opportunities for halogen bonding in co-crystal design .

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